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Introduction
(R)-(+)-1,2-Octadecanediol, a C18 long-chain diol with a defined stereochemistry, is a

valuable chiral building block in organic synthesis and a component in various applications,

including cosmetics and pharmaceuticals. Its long aliphatic chain and vicinal diol functionality

impart unique physical and chemical properties. Accurate and comprehensive characterization

of this molecule is paramount for quality control, reaction monitoring, and ensuring its suitability

for specific applications. This technical guide provides an in-depth analysis of the key

spectroscopic techniques used to elucidate and confirm the structure of (R)-(+)-1,2-
Octadecanediol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). The principles of each technique are discussed,

followed by detailed experimental protocols, data interpretation, and expected spectral

features. While specific experimental data for the (R)-(+)- enantiomer is not always publicly

available, this guide will leverage data from the racemic 1,2-octadecanediol and homologous

structures to provide a robust and scientifically grounded overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the

structural elucidation of organic molecules.[1][2][3] It provides detailed information about the

chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (R)-
(+)-1,2-Octadecanediol, both ¹H and ¹³C NMR are essential for confirming its structure.
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Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their

chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a ¹H NMR spectrum of (R)-(+)-1,2-Octadecanediol is as

follows:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is

critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl

groups.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard

pulse sequence is used, and the data is processed with Fourier transformation.

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS) at 0 ppm.

Caption: Workflow for ¹H NMR Spectroscopy.

Expected ¹H NMR Data and Interpretation

The expected ¹H NMR spectrum of (R)-(+)-1,2-Octadecanediol in CDCl₃ would exhibit several

key signals. While the exact chemical shifts can vary slightly, the multiplicities and integration

values are highly diagnostic. The long alkyl chain will produce a large, overlapping signal, while

the protons near the hydroxyl groups will be more distinct.[4]
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

CH₃ (C18) ~0.88 Triplet (t) 3H

(CH₂)₁₄ (C4-C17) ~1.25 Broad Multiplet 28H

CH₂ (C3) ~1.45 Multiplet 2H

CH(OH) (C2) ~3.65 Multiplet 1H

CH₂(OH) (C1) ~3.45 and ~3.70 Multiplets (dd) 2H

OH Variable Broad Singlet 2H

Alkyl Chain (CH₃ and (CH₂)₁₄): The terminal methyl group (C18) is expected to appear as a

triplet around 0.88 ppm due to coupling with the adjacent methylene group. The long chain of

methylene groups will produce a large, complex multiplet centered around 1.25 ppm.

Methylene Adjacent to the Diol (C3): The methylene group at C3 will be slightly deshielded

compared to the rest of the chain and is expected around 1.45 ppm.

Methine and Methylene of the Diol (C1 and C2): The protons on the carbons bearing the

hydroxyl groups are the most deshielded. The methine proton at C2 will appear as a multiplet

around 3.65 ppm. The two diastereotopic protons on C1 will be non-equivalent, giving rise to

two separate multiplet signals (doublet of doublets), expected around 3.45 and 3.70 ppm.

Hydroxyl Protons (OH): The chemical shift of the hydroxyl protons is highly variable and

depends on concentration, temperature, and solvent. They typically appear as a broad

singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms

in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR
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The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the

observation frequency and the use of proton decoupling to simplify the spectrum.

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated

solvent) is often required due to the lower natural abundance of ¹³C.

Data Acquisition: A proton-decoupled sequence is typically used to produce a spectrum with

single lines for each unique carbon atom.

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at

77.16 ppm).

Caption: Workflow for ¹³C NMR Spectroscopy.

Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of 1,2-Octadecanediol is characterized by signals corresponding to the

two hydroxyl-bearing carbons and a series of signals for the long alkyl chain.

Carbon Assignment Expected Chemical Shift (δ, ppm)

CH₃ (C18) ~14.1

(CH₂)₁₄ (C4-C17) ~22.7 - 31.9

CH₂ (C3) ~25.8

CH₂(OH) (C1) ~66.7

CH(OH) (C2) ~72.5

Alkyl Chain (C3-C18): The terminal methyl carbon (C18) appears at the most upfield position

(~14.1 ppm). The methylene carbons of the long chain (C4-C17) will resonate in the typical

alkane region of ~22.7-31.9 ppm, with some signals potentially overlapping. The C3 carbon

is expected around 25.8 ppm.

Diol Carbons (C1 and C2): The carbons directly attached to the electronegative oxygen

atoms are significantly deshielded and appear downfield. The primary alcohol carbon (C1) is
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expected around 66.7 ppm, and the secondary alcohol carbon (C2) will be further downfield

at approximately 72.5 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.[6][7][8]

Experimental Protocol: IR Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film by melting a small amount

between two salt plates (e.g., NaCl or KBr) or as a KBr pellet by grinding a small amount of

the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the

spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum is first

collected and subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopy.

Expected IR Data and Interpretation

The IR spectrum of (R)-(+)-1,2-Octadecanediol will be dominated by absorptions from the O-H

and C-H bonds.

Vibrational Mode Expected Absorption (cm⁻¹) Intensity

O-H Stretch (H-bonded) 3600 - 3200 Strong, Broad

C-H Stretch (alkane) 2950 - 2850 Strong

C-H Bend (alkane) 1470 - 1450 Medium

C-O Stretch (alcohol) 1100 - 1000 Strong
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O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is

characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to

intermolecular hydrogen bonding.[9][10]

C-H Stretch: Strong, sharp peaks between 2950 and 2850 cm⁻¹ are due to the C-H

stretching vibrations of the long alkyl chain.[11]

C-H Bend: Absorptions in the 1470-1450 cm⁻¹ range correspond to the bending vibrations of

the CH₂ and CH₃ groups.

C-O Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-O

stretching vibrations of the primary and secondary alcohol groups.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[12][13] It is used to determine the molecular weight of a compound and can provide

structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph

(GC) for separation from any impurities. The separated compound then enters the ion source

of the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions

and neutral radicals.

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based

on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.
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Caption: Workflow for Mass Spectrometry (EI).

Expected Mass Spectrum Data and Interpretation

The electron ionization mass spectrum of 1,2-octadecanediol will likely show a weak or absent

molecular ion peak due to the facile fragmentation of long-chain alcohols.[14] The

fragmentation is dominated by cleavage of the C-C bond adjacent to the hydroxyl groups (α-

cleavage) and loss of water.[15] The molecular weight of C₁₈H₃₈O₂ is 286.49 g/mol .[16][17]

m/z Proposed Fragment Fragmentation Pathway

286 [C₁₈H₃₈O₂]⁺• Molecular Ion (M⁺•)

268 [M - H₂O]⁺• Loss of water

255 [M - CH₂OH]⁺ α-cleavage at C1-C2

45 [CH₃O]⁺ α-cleavage

31 [CH₂OH]⁺ α-cleavage

Molecular Ion (m/z 286): The molecular ion peak, if observed, would confirm the molecular

weight of the compound. Its intensity is expected to be low.

Loss of Water (m/z 268): A peak at M-18 is common for alcohols and corresponds to the loss

of a water molecule.

α-Cleavage: The most significant fragmentation pathway for alcohols is the cleavage of the

C-C bond adjacent to the oxygen atom. For 1,2-octadecanediol, this can lead to several

characteristic fragments. Cleavage between C1 and C2 would result in a fragment at m/z 31

([CH₂OH]⁺). Cleavage between C2 and C3 would lead to a resonance-stabilized ion.

Other Fragments: The spectrum will also contain a series of peaks separated by 14 mass

units (CH₂), which are characteristic of the fragmentation of a long alkyl chain.

Conclusion
The comprehensive analysis of (R)-(+)-1,2-Octadecanediol using NMR, IR, and MS provides

a detailed and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR
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spectroscopy elucidate the carbon-hydrogen framework and the specific environment of each

atom. IR spectroscopy confirms the presence of the key hydroxyl and alkyl functional groups.

Mass spectrometry provides the molecular weight and characteristic fragmentation patterns

that are consistent with the proposed structure. Together, these techniques form a powerful and

essential toolkit for the rigorous characterization of this and other important organic molecules

in research and industry.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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